

# The Enzymatic Synthesis of Leucrose by Leuconostoc mesenteroides: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Leucrose** [ $\alpha$ -D-glucopyranosyl-( $1 \rightarrow 5$ )-D-fructopyranose], a non-cariogenic sucrose isomer, presents significant potential in the pharmaceutical and food industries as a sugar substitute. Its synthesis is efficiently catalyzed by the enzyme dextransucrase (E.C. 2.4.1.5), produced by the lactic acid bacterium Leuconostoc mesenteroides. This technical guide provides an indepth overview of the core principles and methodologies for the production of **leucrose**. It details the biochemical pathways, experimental protocols for enzyme production and **leucrose** synthesis, and methods for purification and quantification. Quantitative data from various studies are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

#### Introduction

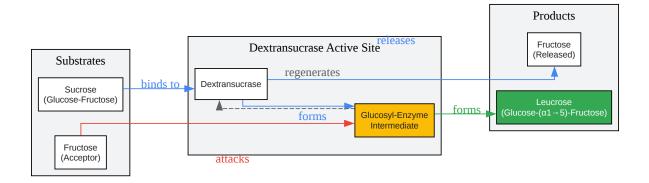
Leuconostoc mesenteroides is a gram-positive bacterium well-known for its ability to produce dextransucrase, an extracellular glycosyltransferase.[1] This enzyme primarily catalyzes the hydrolysis of sucrose into glucose and fructose, followed by the polymerization of the glucose moieties to form dextran, a high-molecular-weight polysaccharide.[2][3] However, under specific reaction conditions, dextransucrase can be directed to favor a transfructosylation reaction, where the glucosyl group from sucrose is transferred to an acceptor molecule. When fructose acts as the acceptor, the resulting disaccharide is **leucrose**.[4] This "acceptor



reaction" is a key strategy for maximizing **leucrose** yield while minimizing the concurrent production of dextran.[4]

## **Biochemical Pathway of Leucrose Synthesis**

The synthesis of **leucrose** by dextransucrase is a two-step enzymatic process. Initially, the enzyme cleaves the glycosidic bond in sucrose, forming a covalent glucosyl-enzyme intermediate and releasing fructose. In the subsequent step, the glucosyl moiety is transferred to an acceptor molecule. In the context of **leucrose** production, a fructose molecule acts as the acceptor. The C5 hydroxyl group of the fructose molecule nucleophilically attacks the anomeric carbon of the enzyme-bound glucose, forming an  $\alpha$ -(1  $\rightarrow$  5) glycosidic bond and resulting in the formation of **leucrose**.



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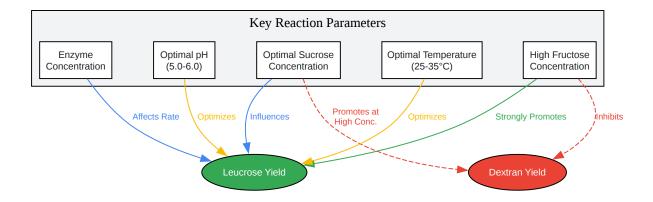
Biochemical pathway of **leucrose** synthesis by dextransucrase.

## **Factors Influencing Leucrose Production**

The efficiency of **leucrose** synthesis is a competitive process against dextran polymerization. Several key factors can be manipulated to favor the acceptor reaction and maximize the yield of **leucrose**.



- Fructose Concentration: A high concentration of fructose in the reaction mixture is the most critical factor for promoting **leucrose** synthesis. Fructose acts as a competitive acceptor for the glucosyl-enzyme intermediate, thereby inhibiting the polymerization of glucose into dextran.
- Sucrose Concentration: While sucrose is the essential glucosyl donor, excessively high concentrations can lead to increased dextran formation. Maintaining an optimal sucrose-tofructose ratio is crucial.
- Enzyme Concentration: The concentration of dextransucrase influences the overall reaction rate.
- Temperature: The optimal temperature for leucrose synthesis is generally between 25°C and 35°C.
- pH: Dextransucrase activity is pH-dependent, with an optimal range typically between 5.0 and 6.0 for leucrose production.



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Factors influencing the yield of **leucrose** versus dextran.

## **Quantitative Data on Leucrose Production**

The yield of **leucrose** is highly dependent on the specific strain of Leuconostoc mesenteroides and the precise reaction conditions. The following tables summarize quantitative data from



various studies.

Table 1: Leucrose Yield under Varying Sucrose and Fructose Concentrations

L. mesenter oides Strain	Sucrose (g/L)	Fructose (g/L)	Temperat ure (°C)	рН	Leucrose Yield (%)	Referenc e
NRRL B- 512F	450	100	RT	5.2	40.0	
Not Specified	-	High	-	-	High	

Table 2: Optimal Conditions for Dextransucrase Production and Activity

L. mesenteroides Strain	Parameter	Optimal Value	Reference
NRRL B-512F	Dextran/Fructose Production Temp.	35°C	
NRRL B-512F	Dextran/Fructose Production pH	5.5	
CMG713	Dextransucrase Production Temp.	30°C	
CMG713	Dextransucrase Activity pH	5.5	
FR52	Growth Temperature	20-25°C	-
FR52	Growth pH	5.0-5.5	-

# **Experimental Protocols**



## Production and Purification of Dextransucrase from Leuconostoc mesenteroides

- 1. Cultivation of L. mesenteroides
- Inoculum Preparation: Inoculate a loopful of L. mesenteroides from a stock culture into a test tube containing 10 mL of sterile Mineral Salt Medium (MSM) or MRS broth supplemented with sucrose. Incubate at 25-30°C for 20-24 hours.
- Enzyme Production: Transfer the inoculum (1% v/v) to a larger volume (e.g., 1 L) of the same medium and incubate under the same conditions for 18-24 hours.
- Cell Harvesting: Centrifuge the culture broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.
- Crude Enzyme Collection: The cell-free supernatant contains the extracellular dextransucrase.
- 2. Purification of Dextransucrase
- Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the cell-free supernatant to a final saturation of 60-80%, while stirring at 4°C. Allow the protein to precipitate for several hours or overnight.
- Centrifugation: Collect the precipitated protein by centrifugation at 13,000 x g for 30 minutes at 4°C.
- Dialysis: Resuspend the protein pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium acetate, pH 5.4) and dialyze against the same buffer to remove excess ammonium sulfate.
- Chromatography: Further purify the enzyme using column chromatography techniques such as gel filtration (e.g., Sephadex G-100) or ion-exchange chromatography (e.g., DEAE-cellulose).

## **Enzymatic Synthesis of Leucrose**



- Reaction Mixture Preparation: Prepare a reaction mixture containing sucrose and a high concentration of fructose in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.2-5.5). A typical starting ratio could be 1:1 or 1:2 (sucrose:fructose, w/w).
- Enzyme Addition: Add the purified dextransucrase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 U/mL.
- Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation for a predetermined period (e.g., 8-24 hours). Monitor the reaction progress by analyzing samples periodically for **leucrose**, sucrose, glucose, and fructose concentrations.
- Enzyme Inactivation: Once the desired conversion is achieved, inactivate the enzyme by heating the reaction mixture to 80-90°C for 10-15 minutes.

#### **Purification of Leucrose**

- Removal of Dextran: If dextran is formed as a byproduct, it can be precipitated by adding ethanol to the reaction mixture (typically 2-3 volumes). Centrifuge to remove the precipitated dextran.
- Chromatographic Separation: **Leucrose** can be purified from the remaining sugars (fructose, glucose, and residual sucrose) using column chromatography.
  - Adsorbent: Activated carbon or a suitable ion-exchange resin can be used.
  - Elution: A stepwise or gradient elution with increasing concentrations of ethanol in water is commonly employed to separate the different sugars.
  - Fraction Collection: Collect fractions and analyze them for leucrose content. Pool the fractions containing pure leucrose.
- Concentration and Crystallization: Concentrate the pooled fractions under reduced pressure and crystallize the leucrose from a suitable solvent system (e.g., aqueous ethanol).

## **Quantification of Leucrose**

### Foundational & Exploratory

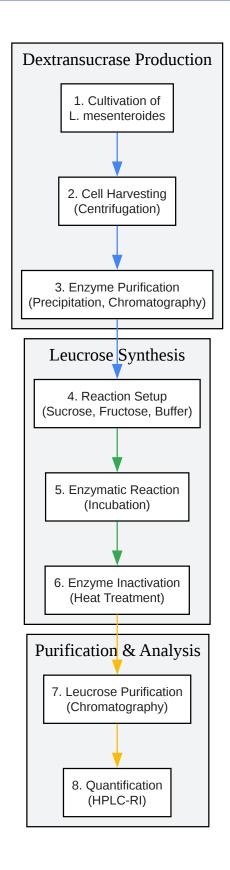




High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of **leucrose** and other sugars in the reaction mixture.

- HPLC System: An HPLC system equipped with a refractive index (RI) detector is typically used.
- Column: An amino-based column (e.g., Aminex HPX-87C) or a hydrophilic interaction liquid chromatography (HILIC) column is suitable for sugar analysis.
- Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is commonly used.
- Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
- Column Temperature: Maintaining a constant column temperature (e.g., 35-40°C) is important for reproducible results.
- Quantification: Leucrose concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of pure leucrose.





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Experimental workflow for **leucrose** production and analysis.



#### Conclusion

The enzymatic production of **leucrose** using dextransucrase from Leuconostoc mesenteroides offers a promising and sustainable alternative to chemical synthesis. By carefully controlling the reaction parameters, particularly the fructose concentration, the enzymatic activity can be shifted from dextran polymerization to the highly specific synthesis of **leucrose**. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to optimize **leucrose** production for various applications in the pharmaceutical and food industries. Further research focusing on strain improvement and enzyme engineering could lead to even more efficient and cost-effective **leucrose** manufacturing processes.

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- To cite this document: BenchChem. [The Enzymatic Synthesis of Leucrose by Leuconostoc mesenteroides: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674814#leuconostoc-mesenteroides-in-leucrose-production]

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